1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea
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Overview
Description
1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with allylthiourea under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antiviral, anticancer, and antimicrobial properties.
Medicine: It has potential therapeutic applications in treating diseases due to its biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-3-carbinol. Compared to these compounds, 1-{[(3Z)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea has unique structural features that confer distinct biological activities and chemical reactivity . Its uniqueness lies in the presence of the thiourea group and the allyl substituent, which influence its chemical behavior and biological interactions.
Properties
IUPAC Name |
1-(2-hydroxy-1-methylindol-3-yl)imino-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-3-8-14-13(19)16-15-11-9-6-4-5-7-10(9)17(2)12(11)18/h3-7,18H,1,8H2,2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLKHLWYDRTYQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=S)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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